5,6-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5,6-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest to researchers due to its unique chemical structure and potential biological activities.
Scientific Research Applications
Anticancer and Anti-inflammatory Applications
One of the primary applications of pyrazolopyrimidine derivatives is in the development of anticancer and anti-inflammatory agents. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives that were evaluated for their cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, as well as their 5-lipoxygenase inhibition activities. The study found that certain compounds exhibited promising cytotoxic and anti-inflammatory properties, indicating the potential of these derivatives in cancer and inflammation-related research (Rahmouni et al., 2016).
Antimicrobial Activity
Another significant area of research involves the antimicrobial properties of pyrazolopyrimidine derivatives. Kaping et al. (2020) developed a series of antipyrinyl-pyrazolopyrimidines and evaluated their anti-inflammatory and anti-cancer activities. The study emphasized the compound's structural integrity through spectral and analytical data, including X-ray crystallography, which helps in understanding the compound's interaction with biological targets (Kaping et al., 2020).
Enzyme Inhibition
Pyrazolopyrimidine derivatives have also been explored for their enzyme inhibitory activities. The synthesis and evaluation of novel pyrazole and pyrimidine derivatives by Farag and Fahim (2019) demonstrated excellent in vitro antitumor, antimicrobial, and antioxidant activities. This study highlights the compound's versatility in inhibiting various biological pathways, which is crucial for the development of new therapeutic agents (Farag & Fahim, 2019).
Antifungal and Anthelmintic Activities
The anthelmintic in vitro activity against Nippostrongylus brasiliensis of new pyrazolopyrimidines showcases the potential of these compounds in treating parasitic infections. Quiroga et al. (1999) synthesized several pyrazolopyrimidines and found moderate anthelmintic activities, suggesting their potential application in the development of new antiparasitic drugs (Quiroga et al., 1999).
RNA Polymerase Inhibitory Activity
The antimicrobial activity and evaluation as RNA polymerase inhibitors of novel pyrazolopyrimidines highlight the potential of these compounds in treating bacterial infections. Abdallah and Elgemeie (2022) synthesized novel derivatives and conducted molecular docking studies along with RNA polymerase inhibitory activity measurements. Their findings indicate that these compounds have promising applications in antimicrobial therapy, especially against resistant strains (Abdallah & Elgemeie, 2022).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Related compounds have shown significant inhibitory activity against cdk2 . They interact with CDK2, leading to the inhibition of cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Inhibition of cdk2 can lead to alterations in cell cycle progression and apoptosis . This can result in the inhibition of tumor cell growth, making it a potential strategy for cancer treatment .
Result of Action
Related compounds have shown significant cytotoxic activities against various cell lines . They inhibit the growth of these cell lines, potentially through the induction of apoptosis .
Biochemical Analysis
Biochemical Properties
5,6-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine, like other pyrazolo[1,5-a]pyrimidines, has beneficial properties as antimetabolites in purine biochemical reactions
Cellular Effects
Pyrazolo[1,5-a]pyrimidines have been reported to have significant effects on various types of cells and cellular processes .
Properties
IUPAC Name |
5,6-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5/c1-18-19(2)26-23-22(20-9-5-3-6-10-20)17-25-29(23)24(18)28-15-13-27(14-16-28)21-11-7-4-8-12-21/h3-12,17H,13-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAAJEPLPAQLTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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